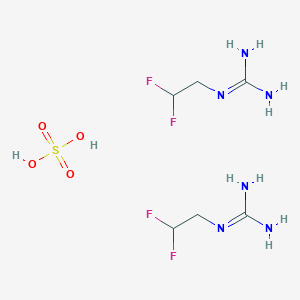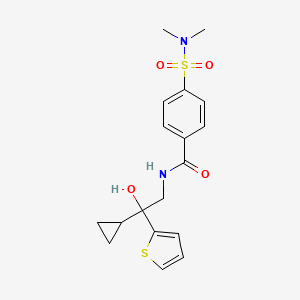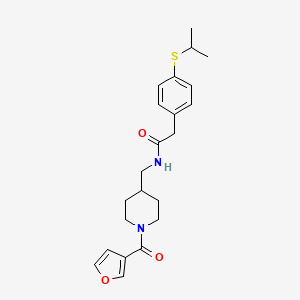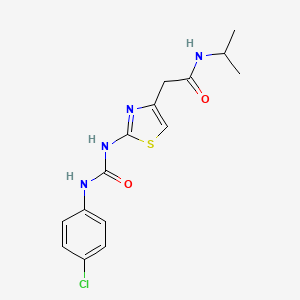
1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure. It contains a sulfonyl group attached to a phenyl ring, which is further substituted with a chloro and methoxy group. The imidazole ring is a five-membered heterocycle containing nitrogen atoms, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-methoxybenzenesulfonyl chloride.
Imidazole Formation: The sulfonyl chloride is then reacted with 4-methylimidazole under basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the nitro groups if present.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can coordinate with metal ions in metalloproteins, affecting their function. These interactions can influence various biological pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole can be compared with similar compounds such as:
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-1H-imidazole: Lacks the methyl group on the imidazole ring, which can affect its binding affinity and specificity.
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethyl-1H-imidazole: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-pyrazole: The imidazole ring is replaced with a pyrazole ring, which can change its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and imidazole functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-11(17-2)10(12)5-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKSXWJFQNHDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
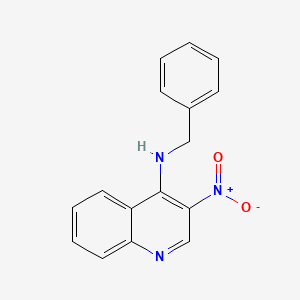

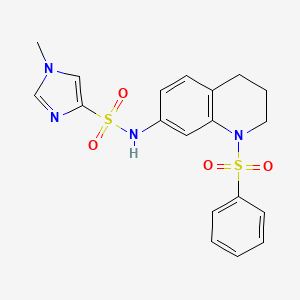
![2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2715051.png)

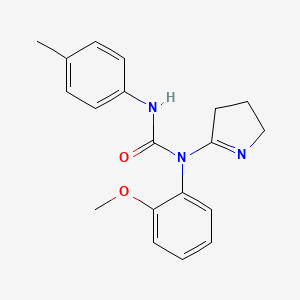
![10-(3,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2715055.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2715057.png)
